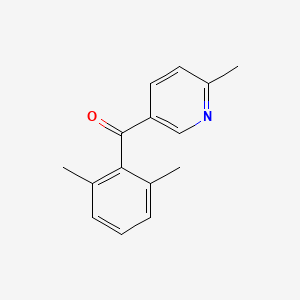

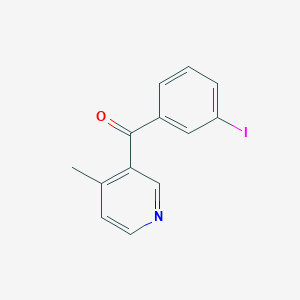

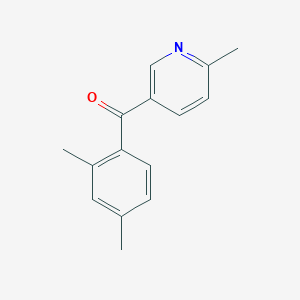

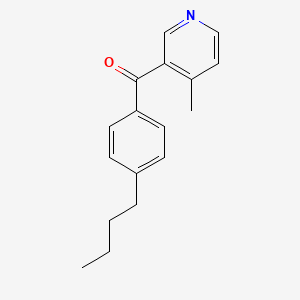

![molecular formula C17H14N2O2S B1392310 5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 13109-91-6](/img/structure/B1392310.png)

5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one” is a chemical compound that has potential implications in various fields. It is characterized by a molecular weight of 340.4 .

Synthesis Analysis

The synthesis of a similar compound, N′-[(4-hydroxy-3-methoxyphenyl)methylidene]2-aminobenzohydrazide (H-AHMB), was performed by condensing O-vanillin with 2-aminobenzohydrazide . This process was characterized by FTIR, high-resolution ESI (+) mass spectral analysis, 1H, and 13C-NMR .Molecular Structure Analysis

The compound H-AHMB was crystallized in the orthorhombic Pbca space group and studied for single crystal diffraction analysis . Hirshfeld surface analysis was also carried out for identifying short interatomic interactions . The major interactions H…H, O…H, and C…H cover the Hirshfeld surface of H-AHMB .Chemical Reactions Analysis

The metal complexes [M(AHMB)n] where M = Co(II), Ni(II), Cu(II), and Zn(II) were prepared from metal chlorides and H-AHMB ligand . The bonding was unambiguously assigned using FTIR and UV/vis analysis .Scientific Research Applications

Antimicrobial and Anti-Cancer Applications

- Compounds similar to 5-[(3-Methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one have been synthesized and evaluated for their antimicrobial activity. For instance, Patel et al. (2010) synthesized derivatives that exhibited significant antibacterial activity against various bacteria strains (Patel, Behera, Kumar, & Sinha, 2013).

- Lingappa et al. (2010) reported compounds showing moderate anti-inflammatory activity and promising antibacterial and antifungal properties (Lingappa, Sujith, Adhikari, Rai, Vijaynarayana, & Kalluraya, 2010).

- Karayel (2021) conducted a study on benzimidazole derivatives, highlighting their potential anti-cancer activity through molecular docking studies (Karayel, 2021).

Molecular Docking and Structural Analysis

- Al-Hourani et al. (2015) performed molecular docking studies to understand the orientation and interaction of similar molecules in the active site of enzymes, revealing insights into their potential as COX-2 inhibitors (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

- Velikorodov et al. (2017) explored the Hetero-Diels–Alder reaction of related compounds, providing a chemical perspective on the structural properties of these molecules (Velikorodov, Shustova, & Kovalev, 2017).

Synthesis and Characterization

- Patil et al. (2010) synthesized novel derivatives and characterized their chemical structures using spectral methods, contributing to the understanding of the molecular framework of these compounds (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).

- Faheem (2018) investigated novel derivatives for their toxicity, tumor inhibition, and other pharmacological potentials, enhancing the knowledge on the multifaceted applications of these compounds (Faheem, 2018).

Mechanism of Action

The synthesized ligand H-AHMB and its metal complexes were studied for β-glucuronidase enzyme inhibition . Surprisingly, the metal complexes were found more active than the parent ligand and even the standard drug . Zn-AHMB showed IC50 = 17.3 ± 0.68 µM compared to IC50 = 45.75 ± 2.16 µM shown by d-saccharic acid-1,4-lactone used as standard .

Future Directions

The better activity by Zn-AHMB implies a zinc-based metallodrug for the treatment of diseases associated with β-glucuronidase enzyme . The DPPH radical scavenging activities were also studied for all the synthesized compounds . The Co-AHMB complex with IC50 = 98.2 ± 1.78 µM was the only candidate to scavenge the DPPH free radicals . This suggests potential future directions in the development of treatments for diseases associated with these enzymes.

properties

IUPAC Name |

5-[(3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWTVXPXKVNFDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.